
Phosphonopyruvate
Overview
Description
Phosphonopyruvate is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. It is a key intermediate in the biosynthesis of various biogenic phosphonates and plays a significant role in the global phosphorus cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonopyruvate can be synthesized through the chemical transamination of phosphonoalanine in the presence of copper (Cu²⁺) and pyridine catalysts with glyoxylate . Another method involves the preparation of the trilithium salt of this compound via chemical transamination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Phosphonopyruvate undergoes various chemical reactions, including hydrolysis, isomerization, and cleavage of the C-P bond .
Common Reagents and Conditions:
Isomerization: The enzyme phosphoenolpyruvate mutase catalyzes the isomerization of phosphoenolpyruvate to this compound.
Major Products: The primary products formed from the hydrolysis of this compound are pyruvate and inorganic phosphate .
Scientific Research Applications
Chemical Synthesis
Phosphonopyruvate serves as a key intermediate in the synthesis of various biogenic phosphonates. These compounds are important due to their roles as signaling molecules and their potential use in pharmaceuticals. The stability and reactivity of this compound facilitate its use in chemical reactions aimed at producing complex organic molecules.
Table 1: Key Reactions Involving this compound
Biological Applications
In biological systems, this compound plays a critical role in the metabolism of phosphonates by bacteria. This involvement is essential for understanding microbial phosphorus cycling and can have implications for environmental science.
Biochemical Pathways
- Conversion Mechanism : The conversion of phosphoenolpyruvate to this compound is catalyzed by the enzyme phosphoenolpyruvate mutase, which is crucial in metabolic pathways involving phosphonates .
- Cellular Effects : this compound influences cellular processes by participating in the biosynthesis of phosphonates, which can mimic biological molecules and inhibit metabolic enzymes.
Medicinal Applications
This compound has potential as a lead compound for developing drugs that target metabolic enzymes. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications, particularly in treating diseases related to metabolic dysfunctions.
Case Study: Fosfomycin
Fosfomycin, an antibiotic derived from this compound, is effective against multidrug-resistant bacterial infections. The biosynthesis of fosfomycin involves the conversion of phosphoenolpyruvate to this compound as a key step . This highlights the significance of this compound not only in basic research but also in clinical settings.
Industrial Applications
The stability and reactivity of this compound make it valuable in industrial processes that require manipulation of phosphorus-containing compounds. Its applications extend to areas such as agriculture (as a fertilizer) and materials science.
Mechanism of Action
Phosphonopyruvate exerts its effects through the cleavage of the C-P bond by various enzymes, including C-P lyases and C-P hydrolases . The key step in its biosynthesis involves the intramolecular rearrangement of phosphoenolpyruvate to this compound . This process is catalyzed by the enzyme phosphoenolpyruvate mutase .
Comparison with Similar Compounds
Phosphonoacetate: Another organophosphorus compound with a C-P bond, used in various biochemical applications.
2-Aminoethylphosphonic acid (Ciliatine): A naturally occurring phosphonate with significant biological activity.
Fosfomycin: A widely used antibacterial drug that is a representative phosphonate natural product.
Uniqueness: Phosphonopyruvate is unique due to its role as a key intermediate in the biosynthesis of biogenic phosphonates and its involvement in the global phosphorus cycle . Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
Biological Activity
Phosphonopyruvate (PnPy) is a phosphonate compound that has garnered attention for its biological activities, particularly in the fields of microbiology and biochemistry. This article explores the various aspects of PnPy's biological activity, including its mechanisms of action, enzymatic interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound is structurally related to pyruvate, with a phosphonate group replacing the carboxyl group. Its chemical structure allows it to participate in various biochemical reactions, particularly those involving phosphonate metabolism. The compound exhibits a pKa value estimated around 7.41, which indicates its behavior in physiological conditions .
This compound Decarboxylase (PnPDC)
One of the primary enzymes interacting with this compound is this compound Decarboxylase (PnPDC), which catalyzes the conversion of PnPy to phosphoenolpyruvate (PEP). The kinetic parameters for this enzyme show a Km value of approximately 2.9 µM and a kcat value of 10.1 s, indicating its high affinity and efficiency in utilizing PnPy as a substrate .
Table 1: Kinetic Parameters of PnPDC
Parameter | Value |
---|---|
Km | 2.9 ± 0.2 µM |
kcat | 10.1 ± 0.3 s |
kcat/Km | 3500 mMs |
The enzyme's catalytic efficiency is significantly influenced by the presence of the phosphono group, which enhances substrate binding .
Hydrolysis and Stability
This compound undergoes hydrolysis under specific conditions, leading to the formation of inorganic phosphate and other byproducts. Studies indicate that at elevated temperatures (e.g., 75 °C), PnPy can decompose, primarily yielding inorganic phosphate . The stability and reactivity of PnPy are crucial for its potential applications in biochemistry.
Antimicrobial Properties
This compound has been implicated in antimicrobial activities, particularly as a precursor in the biosynthesis of fosfomycin, an antibiotic effective against various bacterial pathogens. The conversion from PEP to this compound is a critical step in this biosynthetic pathway . Fosfomycin exhibits broad-spectrum antibacterial activity, including efficacy against multidrug-resistant strains.
Case Study: Fosfomycin Production
Research has shown that bacterial strains capable of synthesizing fosfomycin utilize this compound as an intermediate. For instance, studies on Pseudomonas syringae have elucidated the enzymatic pathways involved in converting PnPy to fosfomycin, highlighting its significance in antibiotic biosynthesis .
Applications in Therapeutics
The potential therapeutic applications of this compound extend beyond its role as an antibiotic precursor. Due to its unique biochemical properties, it may serve as a target for developing novel antimicrobial agents or inhibitors of phosphonate metabolism in pathogenic organisms.
Mechanism-Based Inhibition
Recent studies have explored the use of phosphonodifluoropyruvate (PnDFP), a derivative of this compound, as a mechanism-based inhibitor targeting PnPDC. This compound has demonstrated irreversible inhibition characteristics, indicating its potential as a therapeutic agent against bacteria that rely on phosphonate metabolism for survival .
Properties
IUPAC Name |
2-oxo-3-phosphonopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDDAVCOAOFSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331445 | |
Record name | PHOSPHONOPYRUVATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5824-58-8 | |
Record name | PHOSPHONOPYRUVATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phosphonopyruvic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ57DYF7MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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